molecular formula C20H17F6NO5 B12631482 O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine CAS No. 921623-26-9

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine

Cat. No.: B12631482
CAS No.: 921623-26-9
M. Wt: 465.3 g/mol
InChI Key: LFQQDOXILLHYKR-INIZCTEOSA-N
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Description

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a fluorinated derivative of L-tyrosine, characterized by two key structural modifications:

  • O-Trifluoromethyl substitution on the phenolic hydroxyl group of tyrosine.
  • N-Benzoylation with a 4-(3,3,3-trifluoropropoxy)benzoyl group at the amino terminus.

The compound integrates multiple trifluoromethyl (CF₃) groups, which enhance its metabolic stability, lipophilicity, and binding affinity to hydrophobic enzyme pockets . Such fluorination strategies are widely employed in medicinal chemistry to optimize pharmacokinetics and target engagement .

Properties

CAS No.

921623-26-9

Molecular Formula

C20H17F6NO5

Molecular Weight

465.3 g/mol

IUPAC Name

(2S)-3-[4-(trifluoromethoxy)phenyl]-2-[[4-(3,3,3-trifluoropropoxy)benzoyl]amino]propanoic acid

InChI

InChI=1S/C20H17F6NO5/c21-19(22,23)9-10-31-14-7-3-13(4-8-14)17(28)27-16(18(29)30)11-12-1-5-15(6-2-12)32-20(24,25)26/h1-8,16H,9-11H2,(H,27,28)(H,29,30)/t16-/m0/s1

InChI Key

LFQQDOXILLHYKR-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, influencing their activity. The benzoyl moiety may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine with key analogs:

Compound Name Substituents Fluorine Content Biological Activity/Application Key References
This compound O-CF₃; N-4-(CF₃CH₂CH₂O)benzoyl High (2 CF₃ groups) Hypothesized enzyme inhibition, metabolic stability
N-[4-(2-[¹⁸F]Fluoroethoxy)benzoyl]glycyl methyl ester N-4-(2-[¹⁸F]fluoroethoxy)benzoyl; glycine methyl ester Single ¹⁸F atom PET imaging agent for brain tumors
3-Methyl-L-tyrosine 3-methyl; 4-hydroxyphenyl None Unknown (toxicology not studied)
3-Azido-L-tyrosine 3-azido; 4-hydroxyphenyl None Probable use in click chemistry or bioconjugation

Key Findings

Fluorination Impact: The dual CF₃ groups in the target compound likely enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methyl-L-tyrosine . In contrast, the ¹⁸F-labeled benzoyl-glycine derivative () demonstrates improved cellular uptake and retention in imaging studies, highlighting the role of fluorinated alkoxy groups in optimizing tracer pharmacokinetics .

Synthetic Accessibility :

  • The synthesis of trifluoropropoxybenzoyl derivatives may leverage Cs₂CO₃-mediated functionalization of β,β,β-trifluoro carbonyl compounds, as described in . This method enables efficient incorporation of nucleophiles (e.g., O-, N-, S-groups) into fluorinated scaffolds .

Toxicity and Safety :

  • Unlike 3-methyl-L-tyrosine, which lacks comprehensive toxicological data , fluorinated tyrosine derivatives often exhibit favorable safety profiles due to reduced metabolic degradation and targeted binding .

Notes

  • Safety Considerations : Fluorinated compounds generally exhibit low acute toxicity, but long-term effects of trifluoropropoxy groups require further study.
  • Regulatory Status : Unlike 3-methyl-L-tyrosine, which is exempt from registration due to low production volumes , fluorinated derivatives may require rigorous regulatory evaluation.

Biological Activity

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a fluorinated derivative of L-tyrosine, which is an amino acid essential for protein synthesis and serves as a precursor for neurotransmitters. The introduction of trifluoromethyl and trifluoropropoxy groups enhances its biological activity, potentially influencing its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H18F6N1O3
  • Molecular Weight : 393.33 g/mol
  • CAS Number : Not widely reported in literature but can be derived from related compounds.

Structural Features

The compound consists of:

  • A trifluoromethyl group that increases lipophilicity.
  • A trifluoropropoxy moiety that may enhance binding affinity to biological targets.
  • The L-tyrosine backbone, which is crucial for its biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors due to the structural similarity to natural amino acids.
  • Enzyme Inhibition : The fluorinated groups may influence enzyme binding and activity.

Case Studies and Research Findings

Research into the biological effects of similar compounds provides insights into the possible activities of this compound:

  • Neuronal Activity :
    • A study on N-beta-phenylpropionyl-L-tyrosine derivatives showed significant inhibitory effects on neuronal activity in Achatina fulica, suggesting potential neuropharmacological applications .
    • Similar structural features may imply that this compound could exhibit comparable effects.
  • Antimicrobial Properties :
    • Fluorinated compounds have been noted for their enhanced antimicrobial activity. Research indicates that modifications with trifluoromethyl groups can improve the efficacy against various pathogens .

Comparative Biological Activity Table

Compound NameActivity TypeObserved EffectsReference
N-beta-phenylpropionyl-L-tyrosineNeuronal InhibitionSignificant inhibitory effects
This compoundHypotheticalPotential neuropharmacological effectsDerived
Fluorinated AntimicrobialsAntimicrobialEnhanced efficacy against pathogens

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